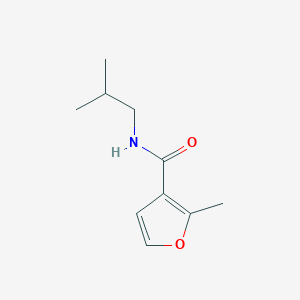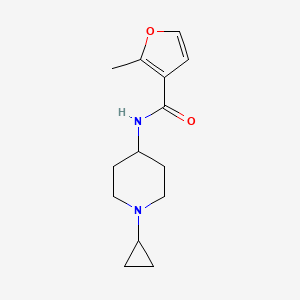
N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide, also known as CPP-115, is a chemical compound that belongs to the class of drugs known as GABA aminotransferase inhibitors. This compound has been the subject of extensive research due to its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety.
Mécanisme D'action
N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide increases the levels of GABA in the brain, which in turn leads to an increase in inhibitory neurotransmission. This increased inhibitory neurotransmission is thought to be responsible for the therapeutic effects of N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide in various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide are largely due to its inhibition of GABA aminotransferase. By increasing the levels of GABA in the brain, N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide leads to an increase in inhibitory neurotransmission, which can have a number of effects on the body. These effects include a reduction in seizures, a reduction in drug-seeking behavior, and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide for lab experiments is its high purity and stability. This makes it easy to work with and ensures that the results of experiments are reliable. Additionally, N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide has been extensively studied and its mechanism of action is well understood, which makes it a valuable tool for researchers studying various neurological disorders.
One of the limitations of N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide for lab experiments is its cost. Due to the complex synthesis method, N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide is relatively expensive compared to other compounds used in research. Additionally, N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide. One potential area of research is the development of more potent and selective inhibitors of GABA aminotransferase. Additionally, research could focus on the use of N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide in combination with other drugs to enhance its therapeutic effects. Finally, research could focus on the long-term effects of N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide on the brain and the potential for tolerance or dependence to develop with prolonged use.
Méthodes De Synthèse
N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 4-cyclopropylpiperidinone with 2-methylfuran-3-carboxylic acid in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then reduced with sodium borohydride to yield N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide has been the subject of extensive research due to its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy, and it has also been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide has been shown to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-13(6-9-18-10)14(17)15-11-4-7-16(8-5-11)12-2-3-12/h6,9,11-12H,2-5,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMXYURLXXVLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2CCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Phenyl-5-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7495834.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid](/img/structure/B7495838.png)
![1-(9H-carbazol-9-yl)-3-[4-(4-methoxybenzyl)piperazin-1-yl]propan-2-ol](/img/structure/B7495852.png)
![2-[2-[(4-chlorophenoxy)methyl]benzimidazol-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7495857.png)
![N-[2-[4-(1,3-benzothiazol-2-ylmethyl)anilino]-2-oxoethyl]-2,2-dimethylpropanamide](/img/structure/B7495860.png)
![1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B7495865.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7495871.png)
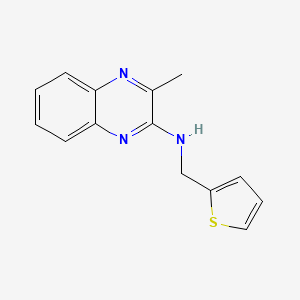

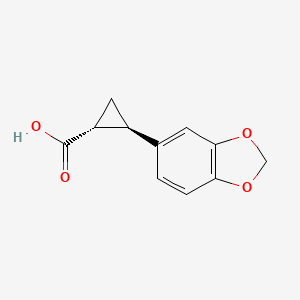
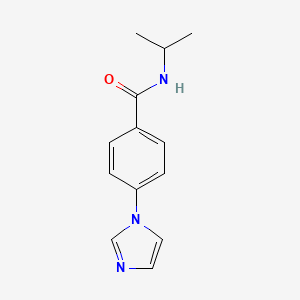

![1-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7495938.png)
